5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic molecule. This compound's structure features two pyrazole rings, making it significant for various scientific applications. The presence of functional groups like methoxymethyl and carboxylic acid adds to its chemical versatility.
Preparation Methods
Synthetic routes and reaction conditions: The preparation typically involves multi-step synthesis starting from commercially available reagents. One common method starts with the formation of the pyrazole rings through cyclization reactions. Key steps may include nitration, reduction, and esterification, followed by amide formation. Reagents like hydrazine, methylation agents, and carboxylating agents play crucial roles. Reactions are generally conducted under controlled temperatures and inert atmospheres to ensure high yield and purity.
Industrial production methods
Industrial production mirrors laboratory synthesis but is scaled up using batch or continuous processes. Advanced techniques like flow chemistry and automated synthesis can enhance efficiency. Catalysts and optimized reaction conditions are employed to minimize by-products and streamline purification.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical reactions, including:
Oxidation
Involving oxidizing agents like hydrogen peroxide, leading to hydroxylated derivatives.
Reduction
Utilizing reducing agents such as lithium aluminum hydride to modify functional groups.
Substitution
Halogenation or acylation reactions with agents like thionyl chloride or acetic anhydride. Common reagents and conditions used in these reactions: Solvents like dichloromethane, DMF, and ethanol are frequently used. Reactions often require catalysts such as palladium or acid/base catalysts like sulfuric acid or sodium hydroxide. Major products formed from these reactions: The reactions yield diverse products, including hydroxylated pyrazoles, amides, esters, and other functionalized derivatives.
Scientific Research Applications
5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has broad applications:
Chemistry
Used as an intermediate in synthesizing more complex molecules, providing insights into reaction mechanisms and kinetics.
Biology
Employed in studies of enzyme inhibitors, protein-ligand interactions, and as a probe in biochemical assays.
Medicine
Investigated for potential pharmaceutical applications, particularly in designing anti-inflammatory and anticancer drugs.
Industry
Utilized in the development of novel materials, agrochemicals, and as a building block in polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it can bind to active sites of enzymes, inhibiting their activity. The presence of functional groups allows for hydrogen bonding, Van der Waals interactions, and π-π stacking, stabilizing the compound-target complex. Pathways involved include metabolic processes where the compound can act as a substrate or inhibitor, affecting the flux and balance of biochemical pathways.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern, enhancing its reactivity and specificity. Similar compounds include:
1H-pyrazole-3-carboxylic acid derivatives
1-methyl-1H-pyrazole-4-carboxylic acid derivatives
Methoxymethyl-substituted pyrazoles
Each of these compounds offers different reactivity profiles, affecting their suitability for various applications in research and industry.
Properties
IUPAC Name |
5-[[1-(methoxymethyl)pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-15-9(8(4-12-15)11(18)19)10(17)14-7-3-13-16(5-7)6-20-2/h3-5H,6H2,1-2H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOAASNUAYEXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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